Hydroxy-PEG3-Ms
Overview
Description
Hydroxy-PEG3-Ms is a PEG-based PROTAC linker . It is used in the synthesis of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
Hydroxy-PEG3-Ms is used in the synthesis of PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .Molecular Structure Analysis
The chemical formula of Hydroxy-PEG3-Ms is C7H16O6S . It has an exact mass of 228.07 and a molecular weight of 228.26 .Chemical Reactions Analysis
Hydroxy-PEG3-Ms is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .Physical And Chemical Properties Analysis
Hydroxy-PEG3-Ms has a molecular weight of 228.26 . It appears as a liquid and its color ranges from colorless to light yellow . It should be stored at 4°C, protected from light . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month (protected from light) .Scientific Research Applications
Protein Research
Hydroxy-PEG3-Ms, as a part of the PEG (Polyethylene Glycol) family, is used in protein biology research . PEGylation, the process of covalently attaching PEG-containing derivatives to proteins, is a common application .
Increased Solubility
The hydrophilic nature of PEG makes it useful for increasing the solubility of proteins and other biomolecules . This can be particularly useful in drug delivery systems where solubility can be a limiting factor.
Decreased Aggregation
In addition to increasing solubility, PEGylation can also decrease the aggregation of proteins and other biomolecules . This can improve the stability and effectiveness of therapeutic proteins and peptides.
Drug Delivery
Hydroxy-PEG3-Ms can be used in the development of drug delivery systems. The PEGylation process can improve the pharmacokinetics of drugs, increasing their circulation time and improving their distribution within the body .
Surface Modification
The flexibility of PEG makes it useful for surface treatment or bioconjugation without steric hindrance . This can be used in a variety of applications, including the development of medical devices or the modification of nanoparticles for drug delivery.
Crosslinking
Hydroxy-PEG3-Ms can be used for crosslinking between sulfhydryl (—SH) groups in proteins and other thiol molecules . The maleimide groups at either end of the PEG3 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .
Mechanism of Action
Target of Action
Hydroxy-PEG3-Ms is a PEG-based PROTAC linker . The primary targets of Hydroxy-PEG3-Ms are the proteins to which it is linked in the formation of PROTAC molecules . These targets can vary depending on the specific PROTAC molecule being synthesized.
Mode of Action
Hydroxy-PEG3-Ms operates by connecting two essential ligands, forming PROTAC molecules . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . This configuration allows Hydroxy-PEG3-Ms to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway affected by Hydroxy-PEG3-Ms is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking a target protein to an E3 ubiquitin ligase, Hydroxy-PEG3-Ms enables the selective degradation of the target protein .
Pharmacokinetics
The pharmacokinetic properties of Hydroxy-PEG3-Ms are largely dependent on the specific PROTAC molecule in which it is incorporated. As a PEG-based linker, Hydroxy-PEG3-Ms can confer greater water solubility to the PROTAC , potentially enhancing its bioavailability.
Result of Action
The primary result of Hydroxy-PEG3-Ms’s action is the selective degradation of target proteins . By enabling the formation of PROTAC molecules, Hydroxy-PEG3-Ms allows for the targeted manipulation of protein levels within cells. This can have various molecular and cellular effects, depending on the specific target protein being degraded.
Action Environment
The action of Hydroxy-PEG3-Ms can be influenced by various environmental factors. For instance, the efficiency of protein degradation may be affected by the intracellular environment, including the presence of other proteins, the cell’s metabolic state, and the activity of the ubiquitin-proteasome system
Safety and Hazards
Future Directions
Hydroxy-PEG3-Ms, as a PEG-based PROTAC linker, has been used in the synthesis of PROTACs . The future directions of Hydroxy-PEG3-Ms could involve its use in the development of new PROTAC molecules .
Relevant Papers There are several papers that discuss the use of Hydroxy-PEG3-Ms in the synthesis of PROTACs . For example, a paper titled “Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs” discusses the use of Hydroxy-PEG3-Ms in the synthesis of PROTACs .
properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O6S/c1-14(9,10)13-7-6-12-5-4-11-3-2-8/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBMDKDBTYOBKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG3-Ms |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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